4-(Difluoromethoxy)benzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)benzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone is a complex organic compound with the molecular formula C18H16F2N4OS and a molecular weight of 374.415 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)benzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone typically involves the reaction of 4-(Difluoromethoxy)benzaldehyde with 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazine under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)benzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
4-(Difluoromethoxy)benzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)benzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-(Difluoromethoxy)benzaldehyde (2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
- 4-(Difluoromethoxy)benzaldehyde (2-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
Uniqueness
4-(Difluoromethoxy)benzaldehyde 5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazone is unique due to its specific structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C18H16F2N4OS |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C18H16F2N4OS/c19-18(20)25-12-7-5-11(6-8-12)9-23-24-16-15-13-3-1-2-4-14(13)26-17(15)22-10-21-16/h5-10,18H,1-4H2,(H,21,22,24)/b23-9+ |
InChI Key |
PIELBAKZPLULDR-NUGSKGIGSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)N/N=C/C4=CC=C(C=C4)OC(F)F |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NN=CC4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.